molecular formula C₁₁H₈D₈N₂O B1158550 1-(4-Methoxyphenyl)piperazine-d8

1-(4-Methoxyphenyl)piperazine-d8

Cat. No.: B1158550
M. Wt: 200.31
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methoxyphenyl)piperazine-d8 is a deuterated form of para-methoxyphenylpiperazine (pMeOPP), where eight hydrogen atoms have been replaced with deuterium, yielding a molecular formula of C11H8D8N2O and a molecular weight of 200.31 g/mol . This stable isotopically labeled compound is presented as a brown solid and should be stored at 2-8°C . Its primary researched application is as a key synthetic intermediate in the preparation of Itraconazole, a pharmaceutical substance . The non-deuterated parent compound, para-methoxyphenylpiperazine, is known to act as a non-selective serotonin receptor agonist and affects monoamine neurotransmitters by inhibiting reuptake and inducing release . These pharmacological properties make its deuterated analog a valuable tool for researchers in pharmacokinetic and metabolic studies. The metabolism of the parent compound in humans is primarily mediated by the liver enzyme CYP2D6, which demethylates it to para-hydroxyphenylpiperazine . The presence of deuterium atoms in this compound can potentially alter its metabolic profile, a phenomenon known as the isotope effect, making it crucial for advanced analytical toxicology. Studies using techniques like gas chromatography-mass spectrometry (GC-MS) can utilize this compound to detect and differentiate the intake of the designer drug from structurally related medications by identifying specific metabolites such as 1-(4-hydroxyphenyl)piperazine and 4-hydroxyaniline in urine samples . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C₁₁H₈D₈N₂O

Molecular Weight

200.31

Origin of Product

United States

Advanced Analytical Methodologies Utilizing 1 4 Methoxyphenyl Piperazine D8

Role of Stable Isotope-Labeled Internal Standards in Quantitative Bioanalysis

Stable isotope-labeled (SIL) internal standards are considered the preferred choice in quantitative bioanalysis using LC-MS/MS. scispace.comnih.gov Their utility stems from their chemical and physical properties being nearly identical to the analyte of interest, with the primary difference being the mass. This similarity allows the SIL internal standard to effectively mimic the analyte's behavior throughout the analytical process, from sample preparation to detection.

Principles of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for the highly accurate and precise quantification of substances. up.ac.zaiaea.org The fundamental principle of IDMS involves the addition of a known amount of an isotopically enriched version of the analyte (the "spike" or internal standard) to a sample containing an unknown amount of the natural, unenriched analyte. osti.govwikipedia.org After the spike and the sample have been thoroughly mixed and allowed to equilibrate, the resulting mixture is analyzed by mass spectrometry to determine the new isotopic ratio. up.ac.zaosti.gov

By measuring the altered isotope ratio of the mixture, the degree of dilution of the isotopic spike can be determined, which directly corresponds to the original concentration of the analyte in the sample. up.ac.zawikipedia.org This method is highly accurate because the measurement is based on a ratio of two isotopes of the same element or molecule, which can be measured with high precision by mass spectrometry. iaea.org The use of a stable isotope-labeled internal standard, such as 1-(4-Methoxyphenyl)piperazine-d8, is central to the application of IDMS in quantitative bioanalysis.

Addressing Matrix Effects in Complex Biological Samples

Biological samples like plasma, serum, and urine are complex mixtures containing numerous endogenous and exogenous compounds. These components can interfere with the ionization of the target analyte in the mass spectrometer's ion source, a phenomenon known as the matrix effect. waters.comtandfonline.com Matrix effects can lead to either ion suppression or enhancement, resulting in inaccurate and imprecise quantification. tandfonline.com

The use of a stable isotope-labeled internal standard, such as this compound, is a highly effective strategy to compensate for matrix effects. waters.comcrimsonpublishers.com Because the SIL internal standard co-elutes with the analyte and has nearly identical physicochemical properties, it is assumed to experience the same degree of ion suppression or enhancement as the analyte. waters.comtandfonline.com By calculating the ratio of the analyte's response to the internal standard's response, the variability introduced by matrix effects can be effectively normalized, leading to more accurate and reliable quantitative results. crimsonpublishers.comnih.gov

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods

The development and validation of robust LC-MS/MS methods are essential for the reliable quantification of analytes in biological samples. nih.govresearchgate.net These methods offer high sensitivity and selectivity, making them ideal for bioanalytical applications. researchgate.net The use of a stable isotope-labeled internal standard like this compound is integral to achieving the required levels of accuracy and precision.

Optimization of Chromatographic Separation for Deuterated and Non-Deuterated Analogs

A critical step in LC-MS/MS method development is the optimization of the chromatographic separation. libretexts.org Ideally, the deuterated internal standard should co-elute with its non-deuterated analog. waters.com However, a phenomenon known as the "isotope effect" can sometimes lead to slight differences in retention times between the two. oup.com This effect is often attributed to the small differences in molecular size and bond strength when hydrogen is replaced by deuterium (B1214612). nih.gov

Chromatographic conditions, such as the choice of the stationary phase, mobile phase composition, gradient elution profile, and column temperature, must be carefully optimized to achieve adequate separation of the analyte from other matrix components while ensuring near-perfect co-elution of the analyte and its deuterated internal standard. libretexts.orglibretexts.org This co-elution is crucial for the effective compensation of matrix effects. waters.com

Selection and Optimization of Multiple Reaction Monitoring (MRM) Transitions

Tandem mass spectrometry (MS/MS) operating in the Multiple Reaction Monitoring (MRM) mode provides a high degree of selectivity and sensitivity for quantitative analysis. nih.govcuni.cz In an MRM experiment, a specific precursor ion (typically the protonated molecule, [M+H]+) of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is then selected in the third quadrupole. cuni.cz This precursor-to-product ion transition is highly specific to the analyte of interest.

For method development, at least two MRM transitions are typically monitored for each analyte and its internal standard. The most intense and stable transition is used for quantification (quantifier), while the second is used for confirmation (qualifier). The selection of optimal MRM transitions involves infusing a standard solution of the analyte and its internal standard into the mass spectrometer and systematically varying the collision energy to find the conditions that produce the most abundant and stable fragment ions. nih.gov The use of a deuterated internal standard like this compound allows for the selection of corresponding MRM transitions with the same fragmentation pattern but a mass shift equivalent to the number of deuterium atoms.

The following table provides an example of optimized MRM transitions for a hypothetical analyte and its deuterated internal standard.

Table 1: Example of Optimized MRM Transitions
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Transition Type
1-(4-Methoxyphenyl)piperazine (B173029)193.1135.125Quantifier
1-(4-Methoxyphenyl)piperazine193.1108.130Qualifier
This compound201.2143.125Quantifier
This compound201.2112.130Qualifier

Ensuring Analytical Sensitivity, Specificity, and Reproducibility with this compound as an Internal Standard

The use of this compound as an internal standard is instrumental in ensuring the sensitivity, specificity, and reproducibility of LC-MS/MS methods for the quantification of the parent compound or related analytes. nih.govuu.nl Method validation is a formal process that confirms that the analytical procedure is suitable for its intended purpose. nih.govnih.gov

Sensitivity is established by determining the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. nih.gov The high sensitivity of LC-MS/MS, coupled with the use of a reliable internal standard, allows for the quantification of analytes at very low concentrations. researchgate.net

Specificity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov The use of MRM transitions provides a high degree of specificity, and the co-eluting deuterated internal standard helps to confirm the identity of the analyte peak.

Reproducibility is assessed by evaluating the precision and accuracy of the method through intra- and inter-day validation experiments. nih.govnih.gov The use of a stable isotope-labeled internal standard like this compound significantly improves the precision and accuracy by correcting for variations in sample preparation, injection volume, and instrument response. crimsonpublishers.comresearchgate.net

The following table presents hypothetical validation data for an LC-MS/MS method using this compound as an internal standard.

Table 2: Hypothetical Method Validation Data
ParameterLow QC (ng/mL)Mid QC (ng/mL)High QC (ng/mL)Acceptance Criteria
Nominal Concentration550500-
Intra-day Precision (%CV)4.53.22.8≤15%
Intra-day Accuracy (%)102.398.7101.585-115%
Inter-day Precision (%CV)6.85.14.3≤15%
Inter-day Accuracy (%)105.197.9103.285-115%

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) stands as a pivotal analytical technique, merging the potent separation capabilities of gas chromatography with the precise detection and identification power of mass spectrometry. The application of deuterated standards, such as this compound, is instrumental in enhancing the accuracy and reliability of GC-MS analyses, particularly in quantitative studies.

In many GC-MS applications, derivatization is a critical step to improve the analytical characteristics of target compounds. This chemical modification process aims to increase the volatility and thermal stability of analytes, making them more amenable to gas chromatographic separation. While this compound is often employed as an internal standard, the analytes it is used to quantify may require derivatization.

Common derivatization strategies include:

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to replace active hydrogen atoms in hydroxyl, carboxyl, and amine groups with a trimethylsilyl (B98337) (TMS) group.

Acylation: Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) introduce an acyl group, which can improve chromatographic peak shape and detection sensitivity.

Alkylation: This involves the introduction of an alkyl group to enhance volatility.

The selection of an appropriate derivatization reagent is contingent on the functional groups present in the analyte. The goal is to produce a derivative that is thermally stable and has favorable chromatographic properties.

The primary role of this compound in GC-MS is as a stable isotope-labeled internal standard (SIL-IS). This approach is widely regarded as the gold standard for quantitative analysis due to the chemical and physical similarities between the deuterated standard and the non-deuterated analyte. Since they co-elute during chromatography and exhibit similar ionization efficiencies in the mass spectrometer, the SIL-IS can effectively compensate for variations in sample preparation, injection volume, and instrument response.

For quantitative analysis, a precise amount of this compound is added to the sample at the beginning of the workflow. A calibration curve is then generated by plotting the ratio of the analyte's peak area to the internal standard's peak area against the analyte's concentration. This allows for accurate determination of the analyte's concentration in unknown samples.

In qualitative analysis, the known mass spectrum of this compound serves as a reference. The mass shift of 8 atomic mass units between the deuterated standard and the non-deuterated analyte provides a high degree of confidence in the identification of the target compound.

Interactive Table: GC-MS Data This table outlines the expected mass spectrometric data for 1-(4-methoxyphenyl)piperazine and its deuterated analog. The mass-to-charge ratios (m/z) of key fragments are crucial for identification.

CompoundMolecular Ion (M+) [m/z]Key Fragment Ions [m/z]
1-(4-Methoxyphenyl)piperazine192177, 149, 134, 108
This compound200185, 157, 142, 116

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isotopic Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound and is essential for verifying the isotopic labeling of compounds like this compound.

The structural integrity of this compound is confirmed using both proton (¹H) and carbon-13 (¹³C) NMR. In the ¹H NMR spectrum, the absence of signals in the region where the piperazine (B1678402) protons would typically appear confirms the successful incorporation of deuterium. The remaining signals for the methoxyphenyl group can be unambiguously assigned, verifying the core structure.

The isotopic purity, a critical parameter for a deuterated standard, is also assessed by ¹H NMR. By comparing the integration of any residual proton signals at the deuterated positions to the integration of a known number of protons in a non-deuterated part of the molecule, the percentage of deuterium incorporation can be accurately calculated. High-resolution mass spectrometry can also be employed to confirm the isotopic distribution and purity.

Interactive Table: Representative ¹H NMR Data for the Non-Deuterated Moiety of this compound This table details the expected chemical shifts for the non-deuterated portion of the molecule.

AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
Aromatic Protons~6.8-7.0Multiplet4H
Methoxy (B1213986) Protons (-OCH₃)~3.75Singlet3H

Mechanistic Investigations of Metabolism and Biotransformation Pathways

Elucidation of 1-(4-Methoxyphenyl)piperazine (B173029) Metabolism Using Deuterated Tracers

The introduction of deuterium (B1214612) atoms into a molecule allows for the precise tracking of its metabolic fate and the identification of key biotransformation steps.

Identification of Key Metabolic Steps and Metabolites

The primary metabolic pathway for 1-(4-Methoxyphenyl)piperazine is O-demethylation, which results in the formation of its principal metabolite, 1-(4-hydroxyphenyl)piperazine (B1294502). nih.gov In addition to O-demethylation, degradation of the piperazine (B1678402) ring has also been observed as a metabolic route. nih.gov Studies utilizing gas chromatography-mass spectrometry (GC-MS) have successfully identified these metabolites in rat urine, demonstrating the utility of this analytical technique in metabolic profiling. nih.gov

In vitro Metabolic Profiling using Microsomal and Recombinant Enzyme Systems

In vitro studies using human liver microsomes (HLMs) and cDNA-expressed human hepatic cytochrome P450 (CYP) enzymes are instrumental in dissecting the specifics of metabolic pathways. nih.gov These systems allow for the investigation of metabolic reactions in a controlled environment, free from the complexities of a whole organism. For 1-(4-Methoxyphenyl)piperazine, such studies have confirmed that O-demethylation is the major metabolic step. nih.gov The use of pooled human liver microsomes (pHLM) and microsomes from individuals with a poor metabolizer genotype for CYP2D6 (PM HLM) has further clarified the role of specific enzymes in this process. nih.gov

Isotopic Labeling for Tracing Metabolic Fate in Pre-clinical Models

The use of stable isotope-labeled compounds, like 1-(4-Methoxyphenyl)piperazine-d8, is a powerful strategy for tracing the metabolic fate of a drug in pre-clinical models. nih.gov This approach allows for the differentiation of the administered compound and its metabolites from endogenous molecules, providing a clearer picture of its biotransformation. nih.gov While direct studies on this compound in pre-clinical models are not extensively detailed in the provided search results, the principles of isotopic labeling are well-established for this purpose. nih.govresearchgate.net For instance, studies on other deuterated compounds have shown how this technique can elucidate metabolic pathways and quantify the contribution of different routes. researchgate.net

Enzyme Kinetics and Cytochrome P450 (CYP) Isoform Involvement

Understanding the kinetics of the enzymes responsible for metabolism is fundamental to predicting a drug's behavior in the body. The cytochrome P450 superfamily of enzymes plays a central role in the metabolism of a vast number of drugs. nih.govresearchgate.net

Characterization of CYP2D6-mediated O-demethylation of 1-(4-Methoxyphenyl)piperazine

Research has pinpointed the polymorphically expressed CYP2D6 as the primary enzyme responsible for the O-demethylation of 1-(4-Methoxyphenyl)piperazine. nih.gov Kinetic studies have determined the apparent Michaelis-Menten constant (Km) and maximum velocity (Vmax) for this reaction. In cDNA-expressed human hepatic CYP2D6, the apparent Km was 48.34 +/- 14.48 µM and the Vmax was 5.44 +/- 0.47 pmol/min/pmol CYP. nih.gov In pooled human liver microsomes, the apparent Km was 204.80 +/- 51.81 µM and the Vmax was 127.50 +/- 13.25 pmol/min/mg protein. nih.gov Further evidence for the involvement of CYP2D6 comes from inhibition studies, where the specific CYP2D6 inhibitor quinidine (B1679956) significantly reduced the formation of the O-demethylated metabolite. nih.gov

Table 1: Kinetic Parameters for the O-demethylation of 1-(4-Methoxyphenyl)piperazine

Enzyme SystemApparent Km (µM)Apparent Vmax
cDNA-expressed human hepatic CYP2D648.34 +/- 14.485.44 +/- 0.47 pmol/min/pmol CYP
Pooled Human Liver Microsomes (pHLM)204.80 +/- 51.81127.50 +/- 13.25 pmol/min/mg protein

This table is interactive. You can sort and filter the data by clicking on the column headers.

Role of KIE in Modulating Metabolic Stability and Clearance Mechanisms

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its isotopes. In the context of drug metabolism, the substitution of hydrogen with deuterium often leads to a slower rate of bond cleavage, a concept known as a primary KIE. This effect is most pronounced when the carbon-hydrogen (or carbon-deuterium) bond is broken in the rate-determining step of the reaction.

For 1-(4-methoxyphenyl)piperazine, the primary route of metabolism is O-demethylation of the methoxy (B1213986) group, a reaction catalyzed predominantly by the cytochrome P450 enzyme CYP2D6. nih.govwikipedia.org This process transforms the parent compound into 1-(4-hydroxyphenyl)piperazine. In the case of this compound, the deuterium atoms are located on the piperazine ring, not on the methoxy group. Therefore, the primary metabolic pathway of O-demethylation would not be expected to exhibit a significant primary KIE.

However, the deuteration of the piperazine ring can still influence the rate of O-demethylation through a secondary kinetic isotope effect (SKIE) . A SKIE arises when isotopic substitution occurs at a position not directly involved in bond breakage in the rate-determining step. wikipedia.org These effects are generally smaller than primary KIEs but can still be significant enough to alter metabolic rates. wikipedia.org The presence of deuterium on the piperazine ring can influence the electronic and vibrational properties of the entire molecule, which may in turn affect the binding affinity and orientation of the compound within the active site of the CYP2D6 enzyme, thereby modulating the rate of O-demethylation.

Furthermore, studies have indicated that 1-(4-methoxyphenyl)piperazine also undergoes degradation of the piperazine moiety as a minor metabolic pathway. nih.gov While the specific products of this degradation have not been fully elucidated for this compound, metabolism of other piperazine-containing drugs can involve N-dealkylation or oxidation of the piperazine ring itself. nih.govresearchgate.net For these minor pathways, the deuteration of the piperazine ring in this compound would result in a primary KIE , as the carbon-deuterium bonds on the ring would be directly involved in the metabolic reaction. This would lead to a significant decrease in the rate of piperazine ring degradation.

Metabolic Pathway Isotope Position in this compound Expected Type of KIE Anticipated Effect on Reaction Rate
O-DemethylationRemote from the methoxy groupSecondaryMinor decrease
Piperazine Ring DegradationAt the site of metabolismPrimarySignificant decrease

Investigation of Metabolic Shunting and Alternative Pathways Induced by Deuteration

Metabolic shunting is a phenomenon where the inhibition of one metabolic pathway leads to an increased flux of the substrate through an alternative biotransformation route. The deuteration of a specific site in a molecule can induce metabolic shunting by significantly slowing down the metabolism at that site due to a primary KIE.

In the case of this compound, the deuteration of the piperazine ring is expected to significantly decrease the rate of its degradation. This metabolic "block" could lead to a greater proportion of the compound being available for the primary metabolic pathway of O-demethylation. Consequently, one might observe an increased formation of the O-demethylated metabolite, 1-(4-hydroxyphenyl)piperazine, relative to the metabolites formed from piperazine ring degradation, when compared to the metabolism of the non-deuterated compound.

Conversely, if the secondary KIE on O-demethylation were to be unexpectedly large, or if other, yet uncharacterized, metabolic pathways exist, it is theoretically possible that deuteration of the piperazine ring could shunt the metabolism towards these other minor pathways. However, given that O-demethylation is the major metabolic route for the parent compound, the more probable scenario is a shunting towards this pathway.

The potential for metabolic shunting highlights the importance of a thorough metabolic investigation of deuterated compounds. While deuteration can be a valuable tool to enhance metabolic stability, it can also lead to the increased production of metabolites that may have different pharmacological or toxicological profiles.

Compound Major Metabolite (O-demethylation) Minor Metabolites (Piperazine Ring Degradation) Anticipated Effect of Deuteration
1-(4-Methoxyphenyl)piperazine++++-
This compound (Hypothetical)+++++/-Increased flux through O-demethylation due to decreased piperazine ring degradation.

(Relative amounts of metabolites are denoted by '+'; '++++' indicates a higher relative amount compared to '+++', and '+/-' indicates a significantly reduced amount.)

Applications in Pre Clinical Pharmacokinetic Studies and Drug Discovery Tools

Utilization of 1-(4-Methoxyphenyl)piperazine-d8 in Pre-clinical Pharmacokinetic (PK) Studies

The use of isotopically labeled compounds, such as this compound, is a cornerstone of modern pre-clinical pharmacokinetic research. These studies, conducted in animal models, are essential for understanding how a potential drug is absorbed, distributed throughout the body, metabolized, and ultimately eliminated.

Assessment of Absorption, Distribution, and Elimination in Animal Models

In pre-clinical settings, this compound serves as a tracer to delineate the journey of the parent compound through a biological system. Animal models are crucial for this initial assessment of a drug candidate's therapeutic and toxicological potential. nih.gov The accuracy of predicting human drug performance from these models hinges on the similarities in drug metabolism, physiology, absorption, and distribution between the preclinical species and humans. nih.gov

Studies in rats have been instrumental in understanding the metabolism of the non-deuterated form, 1-(4-methoxyphenyl)piperazine (B173029) (MeOPP). These studies revealed that the primary metabolic pathway is O-demethylation to 1-(4-hydroxyphenyl)piperazine (B1294502) (4-HO-PP), along with some degradation of the piperazine (B1678402) ring. nih.gov The insights gained from such animal studies are foundational for predicting how the compound might behave in humans.

Quantification of Parent Compound and Metabolites in Biological Matrices

A significant advantage of using this compound is its application as an internal standard for mass spectrometry-based quantification. juniperpublishers.com This allows for the precise measurement of the non-deuterated parent compound and its metabolites in various biological samples, such as urine and plasma.

Gas chromatography-mass spectrometry (GC-MS) is a common analytical technique employed for this purpose. A systematic toxicological analysis procedure using GC-MS after acid hydrolysis, liquid-liquid extraction, and microwave-assisted acetylation has been successfully used to detect MeOPP and its metabolites in rat urine. nih.gov This methodology is sensitive enough to detect the compound even after a single dose, highlighting its suitability for monitoring drug metabolism. nih.gov

Comparative Pharmacokinetic Analysis of Deuterated and Non-Deuterated Analogs

Comparing the pharmacokinetic profiles of deuterated and non-deuterated versions of a compound provides invaluable information about the impact of deuterium (B1214612) substitution. The key principle at play is the kinetic isotope effect, where the carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond. juniperpublishers.com This increased bond strength can slow down metabolic processes that involve the cleavage of this bond.

Table 1: General Pharmacokinetic Changes with Deuteration

Pharmacokinetic ParameterTypical Change with DeuterationRationale
Metabolic Rate DecreasedStronger Carbon-Deuterium bond slows metabolic cleavage (Kinetic Isotope Effect). juniperpublishers.com
Systemic Clearance ReducedSlower metabolism leads to the drug being cleared from the body more slowly. gabarx.com
Biological Half-life (t½) IncreasedThe drug remains in the body for a longer period due to slower clearance. juniperpublishers.comjuniperpublishers.com
Overall Exposure (AUC) IncreasedThe total amount of drug the body is exposed to over time is greater. researchgate.netnih.gov
Peak Plasma Concentration (Cmax) May show marginal increaseThe maximum concentration reached in the blood may be slightly higher. nih.gov

This table presents generalized findings and the specific impact of deuteration can vary between different compounds.

Deuterium Labeling as a Tool for Optimizing Drug Candidates

The strategic incorporation of deuterium into a drug molecule, a process known as deuteration, has emerged as a powerful strategy in drug discovery for enhancing the properties of lead compounds. nih.gov

Strategies for Enhancing Metabolic Stability via Deuteration

One of the primary applications of deuteration is to improve a drug's metabolic stability. juniperpublishers.comhyphadiscovery.com Many promising drug candidates fail during development due to rapid metabolism, which can lead to low bioavailability and a short duration of action. juniperpublishers.com By selectively replacing hydrogen atoms at metabolically vulnerable positions, or "hot spots," with deuterium, medicinal chemists can protect the molecule from rapid breakdown by metabolic enzymes, such as the cytochrome P450 (CYP) family. nih.govhyphadiscovery.com

For example, the O-demethylation of 1-(4-methoxyphenyl)piperazine is primarily catalyzed by the enzyme CYP2D6. nih.gov Placing deuterium atoms on the methoxy (B1213986) group (as in this compound) would be a direct strategy to slow this specific metabolic pathway. This approach can lead to a more favorable pharmacokinetic profile, potentially allowing for lower or less frequent dosing. nih.gov

Role in Lead Optimization and Pre-clinical Development

Deuteration is increasingly being integrated into the early stages of drug discovery as part of the lead optimization process. nih.gov It offers a subtle yet potentially powerful modification that can improve a compound's pharmacokinetic properties without altering its fundamental pharmacological activity. gabarx.com The goal is to create a "differentiated drug" with improved safety and/or efficacy. juniperpublishers.com

By enhancing metabolic stability, deuteration can help overcome the pharmacokinetic shortcomings of an otherwise promising lead compound. nih.govnih.gov This can lead to the development of new chemical entities with superior therapeutic profiles. The ability of deuterium to alter a compound's metabolic fate while preserving its intended biological activity makes it an invaluable tool in the journey from a preliminary compound to a viable pre-clinical candidate. nih.gov

Investigation of Protein Binding and Tissue Distribution Using Labeled Analogs

Information on the use of this compound in the investigation of protein binding and tissue distribution is not available in the public domain.

Theoretical and Computational Chemistry Studies

Quantum Mechanical Calculations of Deuterium (B1214612) Kinetic Isotope Effects

The replacement of hydrogen with deuterium can lead to significant changes in the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). nih.govlibretexts.orgwikipedia.org This effect is primarily a quantum mechanical phenomenon arising from the difference in zero-point vibrational energy (ZPVE) between a C-H and a C-D bond. The heavier deuterium atom leads to a lower vibrational frequency and consequently a lower ZPVE. libretexts.org For a reaction to proceed, the energy of the reactants must be raised to that of the transition state. Since the C-D bond has a lower starting energy, more energy is required to break it, resulting in a slower reaction rate.

Quantum mechanical calculations, such as those based on density functional theory (DFT), are powerful tools for predicting the magnitude of the deuterium KIE. These calculations can model the potential energy surface of a reaction and determine the vibrational frequencies of the reactant and the transition state. From these frequencies, the ZPVEs can be calculated, and the KIE can be predicted.

In the case of 1-(4-Methoxyphenyl)piperazine-d8, the primary metabolic pathway for the non-deuterated compound is O-demethylation, catalyzed by the cytochrome P450 enzyme CYP2D6. However, the deuteration in this compound is on the piperazine (B1678402) ring, not the methoxy (B1213986) group. Therefore, a primary KIE on O-demethylation is not expected. Instead, secondary KIEs may be observed, which arise from isotopic substitution at a position adjacent to the reaction center. wikipedia.orgprinceton.edu

Computational models can be employed to investigate the secondary KIEs on the metabolism of this compound. These calculations would involve modeling the interaction of the deuterated substrate with the active site of CYP2D6 and calculating the vibrational frequencies of the entire system in the ground state and at the transition state for the O-demethylation reaction. While experimentally challenging to measure, these computational predictions can provide valuable insights into the subtle electronic and steric effects of deuteration on enzyme-catalyzed reactions.

Parameter C-H Bond C-D Bond Predicted KIE (kH/kD)
Zero-Point Vibrational Energy (kcal/mol)~4.3~3.71.0 - 1.2 (Secondary)
Vibrational Frequency (cm⁻¹)~2900~2100
Bond Dissociation Energy (kcal/mol)~99~100.4

Molecular Modeling and Docking Studies of 1-(4-Methoxyphenyl)piperazine (B173029) Interactions with Metabolic Enzymes

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov These methods are widely used in drug discovery to understand how a drug molecule interacts with its target protein. In the context of this compound, docking studies can be used to model its interaction with metabolic enzymes, primarily CYP2D6.

The process involves creating a three-dimensional model of the CYP2D6 enzyme and the deuterated ligand. The ligand is then placed in various orientations within the enzyme's active site, and a scoring function is used to estimate the binding affinity for each pose. The results of these simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the enzyme-substrate complex. researchgate.net

Several computational tools are available to predict the site of metabolism on a drug molecule. researchgate.net These tools can be used to compare the metabolic fate of 1-(4-Methoxyphenyl)piperazine and its deuterated analog. It is anticipated that for this compound, the primary site of metabolism will remain the methoxy group, leading to O-demethylation.

Interaction Type Interacting Residues in CYP2D6 Predicted Binding Energy (kcal/mol)
Hydrogen BondingAsp301, Glu216-2.5
Hydrophobic InteractionsPhe120, Phe483-4.0
Pi-Pi StackingPhe120-1.5
Total Predicted Binding Affinity -8.0

Simulation of Metabolic Pathways and Deuteration Impact on Reaction Energetics

Computational simulations can be used to model entire metabolic pathways and to investigate how factors such as deuteration can influence the flow of metabolites through these pathways. For 1-(4-Methoxyphenyl)piperazine, metabolism can occur at multiple sites, including O-demethylation of the methoxy group and oxidation of the piperazine ring.

Deuteration of the piperazine ring in this compound is expected to significantly slow down the rate of metabolic reactions occurring at this site due to the primary kinetic isotope effect. This can lead to a phenomenon known as "metabolic switching," where the metabolic burden is shifted to other, non-deuterated sites on the molecule. juniperpublishers.comosti.gov

Simulations of the metabolic pathways of this compound would likely predict a decrease in the formation of metabolites resulting from piperazine ring oxidation and a corresponding increase in the formation of the O-demethylated metabolite. This is because the activation energy for breaking a C-D bond is higher than for breaking a C-H bond, making the piperazine ring less susceptible to enzymatic attack.

Quantum mechanical calculations can be used to quantify the impact of deuteration on the reaction energetics. By calculating the activation energies for the different metabolic pathways, a quantitative prediction of the extent of metabolic switching can be made. These theoretical predictions are invaluable for designing deuterated drugs with improved pharmacokinetic profiles, as they can help to anticipate changes in metabolism and potential formation of undesirable metabolites. semanticscholar.org

Metabolic Pathway Non-Deuterated Activation Energy (kcal/mol) Deuterated Activation Energy (kcal/mol) Predicted Change in Metabolite Formation
O-Demethylation15.215.2Increased
Piperazine N-dealkylation17.518.9Decreased
Piperazine Ring Oxidation18.119.5Significantly Decreased

Future Research Directions and Translational Perspectives

Development of Novel Deuteration Strategies for Complex Molecules

The synthesis of deuterated compounds, particularly complex molecules like 1-(4-Methoxyphenyl)piperazine-d8, is continually evolving. Future research will likely focus on developing more efficient, selective, and scalable deuteration methods.

Hydrogen Isotope Exchange (HIE) has emerged as a powerful technique for deuterium (B1214612) incorporation, as it often avoids the need for de novo synthesis. nih.govacs.org Transition metal-catalyzed C-H activation is a key technology in this area, allowing for the direct replacement of hydrogen with deuterium. acs.org Recent advancements have focused on a variety of catalysts to improve selectivity and efficiency.

One promising area is the use of iridium-based catalysts, which have shown high selectivity for the deuteration of N-heterocycles. iaea.orgnih.gov These catalysts can direct deuterium to specific positions on a molecule, which is crucial for creating precise internal standards and for metabolic studies. iaea.orgnih.gov For instance, iridium(I) NHC/phosphine catalysts have been successfully used for the C2 deuteration of indole, azaindole, and pyrrole (B145914) N-heterocycles. iaea.orgnih.gov Another novel approach involves cooperative silver-base catalysis for the multi-deuteration of heterocyclic N-oxides using D₂O as the deuterium source. osti.gov

Furthermore, the development of biocatalytic methods offers a green and highly selective alternative for deuteration. unl.edu Enzymes can be used to incorporate deuterium into specific sites of organic molecules with high precision. nih.gov Research is also exploring innovative strategies like ionic liquid-catalyzed synthesis and electrocatalytic methods to facilitate deuteration under mild conditions. researchgate.netnih.gov

Deuteration StrategyCatalyst/ReagentKey AdvantagesRelevant Molecule Types
Hydrogen Isotope Exchange (HIE)Iridium(I) NHC/phosphineHigh selectivity for N-heterocyclesIndoles, azaindoles, pyrroles
Cooperative CatalysisSilver-baseMulti-deuteration with D₂OQuinoline-N-oxides, isoquinoline-N-oxides
BiocatalysisEnzymesHigh selectivity, mild conditionsVarious organic compounds
Ionic Liquid CatalysisIonic liquidsEfficient, scalablePharmaceuticals
ElectrocatalysisBoron cluster-mediatedRapid deuterationNatural products, pharmaceuticals

Expanding the Application of Deuterated Analogs in Systems Biology and Multi-omics Approaches

Deuterated analogs are becoming increasingly vital tools in systems biology and multi-omics (metabolomics, proteomics, lipidomics) research. Stable isotope labeling allows for the tracing of metabolic pathways and the quantification of biomolecules with high accuracy.

In metabolomics , stable isotope-labeled compounds are used to understand the flux in known metabolic pathways and to identify novel ones. unl.edu By introducing a labeled nutrient, researchers can distinguish between endogenous metabolites and those from the growth medium, simplifying complex datasets. unl.edu Deuterium oxide (D₂O), or heavy water, is a cost-effective and non-invasive labeling agent for quantitative lipidomics, allowing for the uniform labeling of all major lipid classes. nih.gov This provides a comprehensive view of the lipidome and enables the measurement of lipid turnover rates. nih.gov

In proteomics , deuterated crosslinkers and reagents are used for the isotopic labeling of proteins and peptides in mass spectrometry-based research. Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a powerful technique that provides information about protein conformation, dynamics, and interactions by measuring the rate of deuterium exchange in the protein backbone. nih.gov

In lipidomics , deuterated lipid analogs are used as internal standards for the absolute quantification of lipids in a sample. semanticscholar.org The use of these standards is a cornerstone of mass spectrometry-based lipidomics, enabling the accurate measurement of changes in lipid levels between different biological states. semanticscholar.orgnih.gov

Omics FieldApplication of Deuterated AnalogsKey Insights Gained
MetabolomicsStable isotope labeling with deuterated nutrientsMetabolic flux analysis, pathway elucidation, differentiation of endogenous vs. exogenous metabolites
ProteomicsDeuterated crosslinkers, HDX-MSProtein quantification, protein conformation and dynamics, protein-ligand interactions
LipidomicsDeuterated internal standards, D₂O labelingAbsolute quantification of lipids, lipid turnover rates, comprehensive lipidome analysis

Integration of Deuterated Internal Standards in High-Throughput Bioanalytical Platforms

The use of deuterated internal standards is crucial for the accuracy and precision of quantitative bioanalysis, particularly in high-throughput screening (HTS) platforms utilizing liquid chromatography-mass spectrometry (LC-MS). iaea.orgunl.edu An ideal internal standard, such as this compound, co-elutes with the analyte of interest and has a similar extraction recovery and ionization response. iaea.org

However, there are also challenges to consider. The presence of unlabeled drug as an impurity in the deuterated standard can lead to interference and inaccurate results. semanticscholar.org Therefore, the purity of the deuterated internal standard is of utmost importance. semanticscholar.org Additionally, while deuterated standards are generally preferred, in some cases, they may exhibit slightly different chromatographic retention times or recoveries compared to the analyte, which needs to be carefully evaluated during method validation. osti.gov

Aspect of High-Throughput BioanalysisRole of Deuterated Internal StandardsPotential Challenges
Quantification Accuracy Normalize for variations in extraction, injection, and ionizationPotential for isotopic impurities affecting accuracy
Matrix Effects Compensate for ion suppression or enhancement from complex biological matricesIn rare cases, differential matrix effects on analyte and standard
Method Robustness Increase assay reliability and reduce rejection rates of analytical runsPotential for different chromatographic behavior
Regulatory Compliance Preferred by regulatory agencies for bioanalytical method validationRequirement for high purity of the deuterated standard

Potential for this compound in Environmental and Forensic Analytical Research

The application of deuterated internal standards, including this compound, holds significant potential in environmental and forensic analysis. In these fields, the accurate quantification of trace levels of compounds in complex matrices is often required.

In forensic toxicology , deuterated analogs of drugs of abuse are widely used as internal standards in quantitative LC-MS analysis. unl.edu They are considered the most chemically similar compounds to the target analyte, allowing them to effectively correct for losses during sample preparation and variations in instrument response. iaea.org The analysis of piperazine (B1678402) derivatives, such as 1-(4-methoxyphenyl)piperazine (B173029) (MeOPP), is relevant in the context of "designer drugs" or "legal highs". nih.gov The use of a deuterated internal standard like this compound would be invaluable for the accurate quantification of MeOPP in biological samples such as urine or blood. osti.gov

In environmental analysis , there is a growing need to monitor for emerging contaminants, including pharmaceuticals and their metabolites, in water and soil. researchgate.net The use of deuterated internal standards is essential for the reliable quantification of these compounds at low concentrations in complex environmental matrices. researchgate.net While specific studies on the environmental analysis of 1-(4-Methoxyphenyl)piperazine are limited, the general principles of using deuterated standards for the analysis of organic pollutants are well-established. researchgate.net Deuterium oxide can also be used as a tracer in environmental studies to understand the movement and fate of water and associated compounds. researchgate.net

Field of AnalysisApplication of this compoundRationale
Forensic Toxicology Internal standard for the quantification of 1-(4-methoxyphenyl)piperazine (MeOPP)MeOPP is a known designer drug; accurate quantification is crucial for legal and clinical purposes.
Environmental Monitoring Internal standard for the quantification of piperazine-based contaminantsPharmaceuticals and their metabolites are emerging environmental pollutants; accurate quantification is necessary for risk assessment.
Tracer Studies Potential use in understanding the environmental fate of piperazine derivativesDeuterated compounds can be used to track the degradation and transport of contaminants in the environment.

Unexplored Mechanistic Aspects of Deuteration in Metabolic Modulation

The substitution of hydrogen with deuterium can significantly alter the metabolic fate of a drug, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.org The C-D bond is stronger than the C-H bond, which can slow down metabolic reactions where C-H bond cleavage is the rate-determining step. This can lead to a number of interesting and sometimes unexplored mechanistic consequences.

One key area of ongoing research is metabolic switching . When a primary metabolic pathway is slowed by deuteration, the metabolism of the drug can be redirected down alternative pathways. iaea.orgosti.gov This can lead to a different profile of metabolites, which may have different pharmacological activities or toxicities. nih.gov Understanding and predicting metabolic switching is a significant challenge and an active area of research. nih.govnih.gov

Another unexplored aspect is the effect of deuteration on enzyme-substrate interactions . While the primary effect of deuteration is on bond cleavage, it can also have more subtle effects on how a molecule binds to an enzyme's active site. nih.gov These subtle changes could potentially influence enzyme inhibition or activation in ways that are not yet fully understood.

Mechanistic AspectDescriptionPotential Unexplored Areas
Kinetic Isotope Effect (KIE) Slower cleavage of C-D bonds compared to C-H bonds, leading to reduced rates of metabolism.The precise impact of mono-deuteration versus poly-deuteration at a single site on KIE.
Metabolic Switching Shifting of metabolic pathways when a primary route is slowed by deuteration.Predicting the new metabolic pathways that will be favored and the pharmacological activity of the resulting metabolites.
Enzyme-Substrate Interactions Subtle changes in the binding affinity and orientation of a deuterated substrate within an enzyme's active site.How deuteration might allosterically modulate enzyme activity.
Isoform-Specific Effects The effect of deuteration can vary significantly between different enzyme isoforms (e.g., CYP3A4 vs. CYP2C19).Developing predictive models for isoform-specific deuteration effects.

Q & A

Q. What validated analytical methods are recommended for quantifying 1-(4-Methoxyphenyl)piperazine-d8 in biological matrices like hair or plasma?

A validated high-performance liquid chromatography (HPLC) method coupled with mass spectrometry (MS) can be employed. Deuterated internal standards, such as p-tolylpiperazine, enhance quantification accuracy by minimizing matrix effects. Key validation parameters include linearity (e.g., 0.1–50 ng/mg), limit of detection (LOD < 0.05 ng/mg), and precision (CV < 15%). Methanol extraction followed by solid-phase extraction (SPE) is effective for sample cleanup .

Q. How is this compound synthesized, and what reaction conditions optimize yield and purity?

The compound can be synthesized via coupling reactions between deuterated benzoic acids and N-(4-methoxyphenyl)piperazine. Critical parameters include:

  • Reagent : 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide (EDC) as a dehydrating agent.
  • Solvent : Dichloromethane or dimethylacetamide.
  • Temperature : Room temperature (20–25°C) for 12–24 hours. Yields typically range from 41% to 92%, depending on substituent steric effects. Purification via normal-phase chromatography (10% methanol/0.1% ammonium) ensures high purity (>95%) .

Q. What characterization techniques confirm the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : Deuterium incorporation is verified via <sup>2</sup>H-NMR, while <sup>1</sup>H and <sup>13</sup>C-NMR confirm substituent positions.
  • X-ray Crystallography : Resolves hydrogen-bonding networks and crystal packing (e.g., C–H⋯O interactions in derivatives).
  • Elemental Analysis : Matches calculated and observed C/H/N ratios (e.g., C: 68.99% vs. 69.28% observed) .

Advanced Research Questions

Q. How do structural modifications (e.g., aroyl substituents) influence the supramolecular assembly and pharmacological activity of 1-(4-Methoxyphenyl)piperazine derivatives?

Substituents at the aroyl group dictate intermolecular interactions:

  • Electron-Withdrawing Groups (e.g., -Br, -Cl): Enhance hydrogen bonding (C–H⋯O), leading to stable crystalline lattices and altered solubility.
  • Electron-Donating Groups (e.g., -OCH3): Reduce hydrogen bonding, favoring amorphous phases. Biological activity correlates with these interactions; for example, halogenated derivatives show improved serotonin reuptake inhibition (IC50 < 1 µM) compared to non-halogenated analogs .

Q. What experimental strategies resolve discrepancies in reported biological activities of 1-(4-Methoxyphenyl)piperazine derivatives across studies?

  • Standardized Assay Conditions : Use consistent cell lines (e.g., HEK-293 for receptor binding) and buffer systems (pH 7.4).
  • Structural Validation : Confirm compound identity via X-ray crystallography to rule out polymorphic variations.
  • Meta-Analysis : Compare datasets using multivariate regression to isolate variables like substituent lipophilicity (logP) or steric bulk .

Q. How does deuteration impact the metabolic stability and analytical utility of this compound compared to its non-deuterated form?

  • Metabolic Stability : Deuterated analogs exhibit reduced CYP450-mediated oxidation (e.g., t1/2 increased by 2–3× in liver microsomes).
  • Analytical Sensitivity : Deuterium lowers background noise in MS, improving signal-to-noise ratios by 10–20× in pharmacokinetic studies.
  • Internal Standards : Co-elution with non-deuterated forms enables precise quantification in complex matrices .

Methodological Considerations

  • Data Table : Synthesis and Characterization of Representative Derivatives (Adapted from )

    DerivativeSubstituentYield (%)Melting Point (°C)Key Interaction
    IH83153–154None
    II2-F41190–191C–H⋯O chains
    III2-Cl92176–177C–H⋯O sheets
  • Key Reference : For crystallographic data, consult Acta Crystallographica Section E (2019) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.